![molecular formula C9H8ClNO2 B1585013 6-Aminocoumarin hydrochloride CAS No. 63989-79-7](/img/structure/B1585013.png)
6-Aminocoumarin hydrochloride
Overview
Description
6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .
Synthesis Analysis
6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis
The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis
6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical And Chemical Properties Analysis
6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .Scientific Research Applications
Fluorescent Labeling in Biochemistry
6-Aminocoumarin hydrochloride serves as a valuable tool in biochemistry for fluorescent labeling of biomolecules . Its ability to fluoresce makes it an excellent marker for tracking and observing biological processes at the molecular level. This application is crucial in understanding complex biochemical pathways and interactions within cells.
Pharmacological Research
In pharmacology, 6-Aminocoumarin hydrochloride is utilized as a pharmaceutical intermediate . Researchers leverage its chemical properties to synthesize new compounds with potential therapeutic effects. It’s particularly significant in the development of medications that require a fluorescent component for tracking and diagnostics.
Medical Diagnostics
The compound’s fluorescent properties are exploited in medical diagnostics . It can be incorporated into polymeric nanoparticles for cancer imaging, providing a non-invasive method to detect and monitor the progression of tumors through optical imaging techniques.
Chemical Synthesis
6-Aminocoumarin hydrochloride is instrumental in chemical synthesis, especially in creating new coumarin derivatives with biofilm formation inhibitory and anti-inflammatory activities . These synthesized compounds have a wide range of applications, including antimicrobial and anti-inflammatory drugs.
Material Science
In material science, 6-Aminocoumarin hydrochloride’s fluorescent characteristics are beneficial in developing new materials that respond to environmental stimuli, such as metal ion detection . This has implications for creating smart materials that can change properties in response to specific chemical triggers.
Environmental Science
The compound’s role in environmental science is emerging, particularly in the detection of metal ions and other environmental pollutants . Its sensitivity to various environmental factors makes it a potential candidate for monitoring and maintaining ecological balance.
Mechanism of Action
Safety and Hazards
Future Directions
Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .
properties
IUPAC Name |
6-aminochromen-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981714 | |
Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminocoumarin hydrochloride | |
CAS RN |
63989-79-7 | |
Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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